Home > Products > Screening Compounds P116617 > 6-Fluorodopamine F-18
6-Fluorodopamine F-18 - 107610-25-3

6-Fluorodopamine F-18

Catalog Number: EVT-1535866
CAS Number: 107610-25-3
Molecular Formula: C8H10FNO2
Molecular Weight: 170.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fluorine F-18 6-Fluorodopamine is a radioconjugate consisting of 6-fluorodopamine labeled with fluorine F18 (6-[18F]FDA), with potential diagnostic activity. Upon administration, 6-[18F]FDA is taken up by presynaptic sympathetic nerve endings via the norepinephrine transporter (NET) uptake-1. Once inside, 6-[18F]FDA is rapidly converted by dopamine-beta-hydroxylase into 6-[18F]fluoronorepinephrine (6-[18F]FNE) and stored into neuronal storage vesicles. Upon positron emission tomographic (PET) scanning of the F18, sympathetic innervated regions can be visualized, such as those in pheochromocytoma.
Overview

6-Fluorodopamine F-18 is a radiopharmaceutical compound primarily used in positron emission tomography (PET) imaging. It serves as a diagnostic agent for visualizing dopaminergic nerve terminals in the brain, particularly in the evaluation of Parkinsonian syndromes. The compound is a fluorinated analog of levodopa, which is an essential precursor in the biosynthesis of catecholamines. Its primary role is to enhance the detection of dopaminergic activity, aiding in the diagnosis and management of neurological disorders.

Source and Classification

6-Fluorodopamine F-18 falls under the category of small organic molecules and belongs to the class of amino acids and derivatives. Specifically, it is classified as a fluorinated derivative of L-3,4-dihydroxyphenylalanine (levodopa). The compound's chemical formula is C9H10FNO4C_9H_{10}FNO_4, with a molecular weight of approximately 214.18 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-Fluorodopamine F-18 typically involves the fluorination of levodopa. The process begins with the introduction of fluorine-18 into the aromatic ring of levodopa through nucleophilic substitution methods, often utilizing cyclotron-produced fluorine-18 as a reagent.

One common method for synthesizing 6-Fluorodopamine F-18 includes:

  1. Preparation of Fluorodopa: Levodopa is reacted with a fluorinating agent to introduce fluorine-18 at the 6-position on the aromatic ring.
  2. Decarboxylation: The resulting compound undergoes decarboxylation catalyzed by aromatic amino acid decarboxylase, converting it into 6-Fluorodopamine F-18.
  3. Purification: The final product is purified using high-performance liquid chromatography to ensure radiochemical purity suitable for clinical use.

This synthesis allows for high specific activity and yields sufficient quantities for PET imaging applications .

Molecular Structure Analysis

Structure and Data

The molecular structure of 6-Fluorodopamine F-18 consists of a phenolic structure with hydroxyl groups and an amino group, characteristic of catecholamines. The specific arrangement includes:

  • Chemical Formula: C8H10FNO2C_8H_{10}FNO_2
  • Molecular Weight: Approximately 170.17 g/mol
  • IUPAC Name: 4-(2-aminoethyl)-5-(¹⁸F)fluorobenzene-1,2-diol
  • SMILES Notation: NCCC1=CC(O)=C(O)C=C1[18F]

This structure allows for interaction with catecholamine receptors, facilitating its role in PET imaging .

Chemical Reactions Analysis

Reactions and Technical Details

6-Fluorodopamine F-18 primarily undergoes metabolic transformations after administration:

  1. Decarboxylation: It is converted from fluorodopa via aromatic amino acid decarboxylase to form 6-Fluorodopamine F-18.
  2. Further Metabolism:
    • It is metabolized by monoamine oxidase to produce 6-fluoro-3,4-dihydroxyphenylacetic acid.
    • Subsequently, catechol-O-methyltransferase catalyzes the formation of 6-fluorohomovanillic acid.

Approximately 80% of the radioactivity from administered doses is excreted via urine within 24 hours post-administration .

Mechanism of Action

Process and Data

The mechanism by which 6-Fluorodopamine F-18 operates involves its uptake into dopaminergic neurons through specific transport mechanisms similar to those utilized by endogenous catecholamines. Once inside the neurons, it undergoes decarboxylation to form 6-Fluorodopamine F-18, which is then stored in vesicles.

During a PET scan, the distribution and accumulation of this radiolabeled compound can be visualized, highlighting areas of dopaminergic activity or dysfunction. This process is critical for diagnosing conditions such as Parkinson's disease and other movement disorders .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

6-Fluorodopamine F-18 exhibits several notable physical and chemical properties:

  • Appearance: Sterile, pyrogen-free solution.
  • pH Range: Typically between 4.5 and 7.5.
  • Stability: Stable under recommended storage conditions but should be used shortly after preparation due to its radioactive nature.

The pharmacokinetics indicate a biological half-life ranging from 1 to 3 hours post-intravenous administration, with clearance from blood and tissue occurring within approximately 24 hours .

Applications

Scientific Uses

The primary application of 6-Fluorodopamine F-18 lies in its use as a diagnostic tool in PET imaging for various medical conditions:

  1. Parkinsonian Syndromes: It aids in visualizing dopaminergic nerve terminals, crucial for diagnosing Parkinson's disease.
  2. Pheochromocytoma Localization: It is utilized for identifying pheochromocytomas—tumors that produce catecholamines—offering superior sensitivity compared to traditional imaging methods like computed tomography or magnetic resonance imaging .
  3. Research Applications: Beyond clinical diagnostics, it serves as a valuable research tool in neuropharmacology studies focusing on dopamine-related pathways and disorders.
Radiochemical Synthesis and Optimization of 6-[¹⁸F]Fluorodopamine

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution represents a cornerstone methodology for producing 6-[¹⁸F]fluorodopamine with high specific activity, circumventing the carrier-addition limitations inherent in electrophilic approaches. This strategy leverages no-carrier-added [¹⁸F]fluoride (produced via the ¹⁸O(p,n)¹⁸F nuclear reaction) to achieve molar activities essential for sensitive PET imaging applications. The electron-deficient nature of suitable precursors facilitates efficient ¹⁸F-incorporation, though requires meticulous optimization of reaction parameters to overcome inherent chemical challenges [6] [8].

Kryptofix 2.2.2-Mediated Fluorination

Kryptofix 222 (K₂.₂.₂) serves as a pivotal phase-transfer catalyst in nucleophilic radiofluorination, effectively solubilizing [¹⁸F]fluoride in organic media by forming the highly reactive [K⊂2.2.2]⁺¹⁸F⁻ complex. This complex facilitates efficient fluorination of nitro- or trimethylammonium-substituted aromatic precursors. In optimized procedures, [¹⁸F]fluoride is trapped on a QMA cartridge, eluted with K₂.₂.₂/K₂CO₃ solution in acetonitrile/water, and azeotropically dried to remove water—a critical step for achieving high reactivity. Subsequent fluorination of aldehyde precursors (e.g., 4-formyl-2-methoxymethoxy-1-nitrobenzene) in polar aprotic solvents like DMSO or DMF at 110-130°C for 8-15 minutes provides the intermediate fluorinated aldehyde in 50-75% conversion efficiency. This intermediate undergoes Baeyer-Villiger oxidation followed by acid hydrolysis to yield 6-[¹⁸F]fluorodopamine. The methodology typically achieves non-decay-corrected yields of 9-12% with specific activities of 2-4 Ci/μmol, though requires careful control of moisture and reaction stoichiometry to minimize byproducts [6] [8] [10].

Diaryliodonium Salt Precursor Systems

Diaryliodonium salts have emerged as superior precursors for regioselective radiofluorination, addressing limitations of conventional nucleophilic methods. The electron-deficient nature of these salts facilitates efficient ¹⁸F-incorporation even without traditional electron-withdrawing groups. A critical breakthrough came with solvent optimization: replacing polar aprotic solvents like acetonitrile with nonpolar toluene dramatically improved radiochemical yields to 50-75% (decay-corrected) by suppressing competing side reactions. The optimized process involves reacting diaryliodonium triflate precursors with [¹⁸F]fluoride in toluene at 90-110°C for 15-20 minutes. Subsequent deprotection under acidic conditions (e.g., 12M HCl) yields 6-[¹⁸F]fluorodopamine with exceptional purity (>99%) and high specific activity (3-5 Ci/μmol). This methodology has been successfully automated on platforms including the IBA Synthera® and GE TRACERlab FX-FN, producing clinical-grade batches in 65-75 minutes with non-corrected yields of 25-31%. The enhanced regioselectivity significantly reduces formation of undesired regioisomers (2- or 5-fluoro derivatives), simplifying purification workflows [1] [9].

Table 1: Performance Comparison of Nucleophilic Fluorination Methods

MethodPrecursorRCY (non-decay corrected)Reaction TimeSpecific Activity (EOS)Key Advantages
Kryptofix-mediatedNitroveratraldehyde derivatives9-12%130-140 min2.0-3.9 Ci/μmolEstablished methodology
Diaryliodonium saltsIodonium triflate derivatives25-31%65-75 min3.0-5.0 Ci/μmolHigh regioselectivity, rapid synthesis

Electrophilic Fluorination Pathways

Electrophilic fluorination strategies utilize [¹⁸F]F₂ gas or [¹⁸F]acetyl hypofluorite to achieve direct fluorination of electron-rich aromatic systems. While historically significant, these methods suffer from intrinsically lower specific activities due to carrier-addition during [¹⁸F]F₂ production. Contemporary approaches focus on precursor engineering to improve regioselectivity and yield [1] [8].

[¹⁸F]F₂ Gas Utilization

[¹⁸F]F₂ production typically employs the ²⁰Ne(d,α)¹⁸F or ¹⁸O(p,n)¹⁸F nuclear reactions, with the latter becoming predominant due to higher yields. The carrier-added nature of this process (requiring F₂ gas for efficient recovery) limits achievable specific activities to approximately 4-25 MBq/μmol. Electrophilic fluorination of mercury- or tin-protected dopamine derivatives proceeds via a two-step sequence: initial fluorodemetalation followed by deprotection. Precursor design is critical for regioselectivity, with trimethylstannyl derivatives (e.g., ALPdopamine™) providing optimal orientation for 6-fluorination. Automated modules perform fluorination at cryogenic temperatures (-50°C to -20°C) in liquid hydrogen fluoride or trifluoroacetic acid, followed by hydrolysis with HI or HCl. These processes achieve non-decay-corrected yields of 25±3% in approximately 50 minutes, representing the most rapid production method despite the inherent specific activity limitations [1] [8].

Demercuration/Destannylation Techniques

Demercuration and destannylation represent refined electrophilic approaches using organomercury or organotin precursors. Demercuration employs Hg(OCOCF₃)₂ derivatives, reacting with [¹⁸F]F₂ in trifluoroacetic acid at 0°C for 5 minutes, followed by HI-mediated deprotection at 120°C. This method achieves regioselectivity exceeding 85% for the 6-position. Destannylation utilizes trimethylstannyl precursors (e.g., N-Boc-protected 3,4-dimethoxy-6-trimethylstannylphenethylamine), reacting with [¹⁸F]acetyl hypofluorite in chloroform at 25°C. Subsequent acid hydrolysis (6M HCl, 100°C) provides 6-[¹⁸F]fluorodopamine with radiochemical yields of 26% (end of synthesis, non-decay corrected). Both methods require extensive purification via semi-preparative HPLC to remove toxic metal residues and regioisomeric byproducts, adding complexity to the production workflow [8].

Enzymatic Decarboxylation from 6-[¹⁸F]FDOPA

Enzymatic conversion provides a stereoselective route to 6-[¹⁸F]fluorodopamine by exploiting the specificity of aromatic L-amino acid decarboxylase (AAAD). This method utilizes pre-synthesized 6-[¹⁸F]FDOPA as substrate, incubated with AAAD enzyme isolated from hog kidneys at 37°C for 15-30 minutes. The decarboxylation reaction proceeds efficiently (Km ≈ 15.3 μM, comparable to natural L-DOPA), yielding enantiomerically pure 6-[¹⁸F]fluorodopamine. While achieving high radiochemical purity (>98%) and eliminating regioisomer concerns, the method suffers from moderate radiochemical yields (typically 20-30% based on 6-[¹⁸F]FDOPA) and introduces complexities in enzyme handling and purification. Furthermore, the sequential synthesis extends total production time to over 3 hours, limiting practical utility despite its biochemical elegance [4].

Automated Radiosynthesis Platforms

Automation has transformed 6-[¹⁸F]fluorodopamine production from a research procedure to a clinically viable process, ensuring reproducibility, operator safety, and compliance with Good Manufacturing Practice (GMP) standards. Platform selection significantly impacts yield, purity, and operational efficiency [3] [6] [10].

  • GE FastLab 2: Supports cassette-based nucleophilic syntheses using either diaryliodonium or nitroveratraldehyde precursors. Incorporates solid-phase extraction (SPE) purification (C18, HR-P, WAX, and alumina cartridges) without requiring HPLC, streamlining production. Typical synthesis time is 85 minutes for diaryliodonium routes and 140 minutes for multi-step nucleophilic routes. The system achieves radiochemical yields of 9-12% (nucleophilic) and 25-31% (diaryliodonium), with failure rates below 5% when using electrophilic methods [7] [10].
  • TRACERlab FX-FN: Optimized for nucleophilic fluorination with diaryliodonium salts. Features integrated HPLC for purification (Spherisorb ODS column, sodium dihydrogen phosphate buffer). Delivers 6-[¹⁸F]fluorodopamine in 75 minutes with 31±6% non-corrected yield and specific activity >3 Ci/μmol. The platform's flexibility accommodates complex reaction sequences, including copper-mediated fluorinations [9].
  • Trasis AllinOne (AiO): Employs multi-step enantioselective synthesis starting from nitroveratraldehyde. Incorporates chiral phase-transfer catalysts during alkylation to ensure L-configuration. Requires semi-preparative HPLC purification (Xbridge BEH C18 column), extending synthesis time to 120 minutes but achieving enantiomeric purity >99.9% [3].
  • IBA Synthera®: Validated for diaryliodonium salt approaches with HCl-mediated deprotection. Includes a disposable cassette system minimizing cross-contamination. Produces clinical-grade 6-[¹⁸F]fluorodopamine in 60 minutes with 25±4% yield and specific activities exceeding 4 Ci/μmol [9].

Table 2: Automated Platform Performance for 6-[¹⁸F]Fluorodopamine Production

PlatformSynthesis MethodRCY (non-decay corrected)Synthesis TimeFailure RatePurification Method
GE FastLab 2Diaryliodonium salts25-31%85 min<5%SPE
GE FastLab 2Multi-step nucleophilic9-12%140 min10-15%SPE
TRACERlab FX-FNDiaryliodonium salts31±6%75 min<5%HPLC
Trasis AllinOneEnantioselective nucleophilic12-15%120 min15-20%HPLC
IBA Synthera®Diaryliodonium salts25±4%60 min<5%SPE/HPLC

Radiochemical Yield Optimization

Maximizing radiochemical yield requires systematic optimization of each synthetic step and purification process:

  • Precursor Engineering: Diaryliodonium salts with electron-withdrawing substituents (e.g., p-CF₃) enhance fluorination kinetics and regioselectivity, reducing precursor load to 2-5 mg while maintaining yields >50% (decay-corrected). Trimethylstannyl precursors with sterically hindered protecting groups (Boc, MEM) minimize protodestannylation during electrophilic fluorination [9].
  • Reaction Parameter Control: Nucleophilic fluorination benefits from rigorous azeotropic drying (residual water <50 ppm) and optimized temperature profiles (ramped heating to 130°C reduces precursor decomposition). Electrophilic methods require precise control of [¹⁸F]F₂ concentration and reaction stoichiometry [6] [9].
  • Purification Efficiency: Integrated SPE cartridges (QMA, C18, HR-P, WAX, alumina) in automated systems achieve >95% recovery of purified product. Optimized sequences eliminate time-consuming HPLC: acidic fractions are neutralized before alumina purification to prevent dopamine oxidation, and ascorbic acid (0.1 mg/mL) is added to final formulations as a stabilizer [6] [10].
  • Solvent Effects: Toluene substitution for acetonitrile in diaryliodonium reactions suppresses competing aryl exchange, increasing yields by 30-40%. DMSO purity is critical for nucleophilic fluorination—redistilled, peroxide-free solvent minimizes byproduct formation [9].

These optimizations collectively elevate non-decay-corrected yields from historical 1-5% to current 25-31% for optimized nucleophilic routes and maintain 25±3% for electrophilic methods despite inherent specific activity limitations [1] [9] [10].

Specific Activity Enhancement Methodologies

High specific activity is paramount for receptor imaging applications to avoid pharmacologic effects:

  • Targetry and [¹⁸F]Fluoride Production: High-current targets (≥80 μA) using enriched ¹⁸O-water (≥97%) produce [¹⁸F]fluoride with minimal carrier fluoride. Efficient transfer systems minimize dilution with non-radioactive fluoride [1] [8].
  • Solvent and Reagent Purity: Acetonitrile, DMSO, and water must be ultrapure (HPLC grade or better) and stored under inert gas to prevent fluoride contamination. Tetrabutylammonium bicarbonate solutions should be prepared fresh or stored at -20°C to avoid carbonate degradation [6] [10].
  • Precursor Molarity: Minimizing precursor amount (1-5 mg for diaryliodonium salts, 5-10 mg for nitro-precursors) while maintaining sufficient mass for efficient reaction kinetics. This requires careful balancing to avoid yield penalties [9].
  • Carrier-Free Electrophilic Production: Although challenging, methods using electrical discharge or double-shot techniques for [¹⁸F]F₂ production reduce carrier content, achieving specific activities up to 1 Ci/μmol—significantly higher than conventional electrophilic methods [8].
  • Purification Stringency: Multi-step SPE sequences remove non-radioactive impurities from precursors and reagents. Alumina cartridges specifically adsorb oxidized dopamine derivatives, while HR-P cartridges eliminate lipophilic impurities [6] [10].

Through integrated implementation of these approaches, modern syntheses achieve specific activities of 3-5 Ci/μmol for nucleophilic methods and 0.5-1 Ci/μmol for optimized electrophilic routes, sufficient for high-contrast neuroendocrine tumor imaging and quantification of cardiac sympathetic innervation without receptor saturation [1] [6] [9].

Properties

CAS Number

107610-25-3

Product Name

6-Fluorodopamine F-18

IUPAC Name

4-(2-aminoethyl)-5-(18F)fluoranylbenzene-1,2-diol

Molecular Formula

C8H10FNO2

Molecular Weight

170.17 g/mol

InChI

InChI=1S/C8H10FNO2/c9-6-4-8(12)7(11)3-5(6)1-2-10/h3-4,11-12H,1-2,10H2/i9-1

InChI Key

WPKXGJXEAGYSBQ-RVRFMXCPSA-N

SMILES

C1=C(C(=CC(=C1O)O)F)CCN

Canonical SMILES

C1=C(C(=CC(=C1O)O)F)CCN

Isomeric SMILES

C1=C(C(=CC(=C1O)O)[18F])CCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.